![molecular formula C18H18N4O5 B14363999 N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea CAS No. 93953-73-2](/img/structure/B14363999.png)
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both cyclohexa-1,4-dienyl and hydrazinyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the oxidation of 3,6-dihydroxy derivatives with nitrogen oxides in the presence of molecular sieves . The intermediate compounds are then subjected to further reactions, such as condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
Uniqueness
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is unique due to its combination of cyclohexa-1,4-dienyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex reaction mechanisms and developing new applications in various scientific fields.
Propiedades
Número CAS |
93953-73-2 |
|---|---|
Fórmula molecular |
C18H18N4O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-(2,5-dihydroxyphenyl)-3-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]urea |
InChI |
InChI=1S/C18H18N4O5/c1-10(23)17(11(2)24)22-21-13-5-3-12(4-6-13)19-18(27)20-15-9-14(25)7-8-16(15)26/h3-9,17,25-26H,1-2H3,(H2,19,20,27) |
Clave InChI |
XMXQMROQFXRYSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



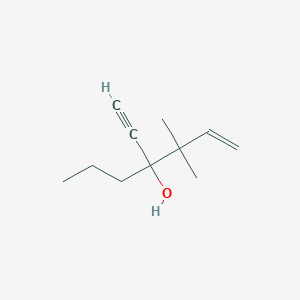
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
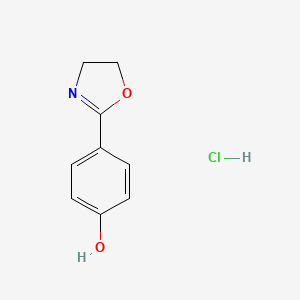

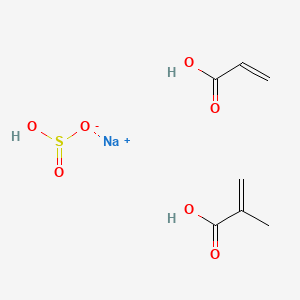

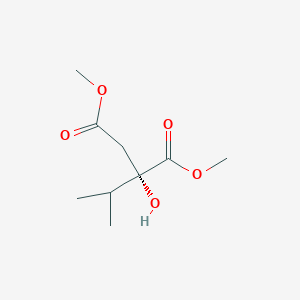

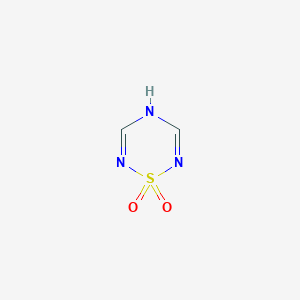
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
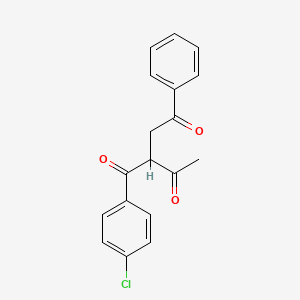
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
